5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Description
“5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a dimethylamino propyl chain, an ethoxy methylbenzoyl group, and a hydroxy dihydropyrrolone core
Properties
Molecular Formula |
C29H38N2O4 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H38N2O4/c1-8-35-22-14-15-23(19(2)18-22)26(32)24-25(20-10-12-21(13-11-20)29(3,4)5)31(28(34)27(24)33)17-9-16-30(6)7/h10-15,18,25,32H,8-9,16-17H2,1-7H3/b26-24+ |
InChI Key |
AFEZDXOMVAZPOG-SHHOIMCASA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the tert-butylphenyl group, the dimethylamino propyl chain, and the ethoxy methylbenzoyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
“5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 450.57 g/mol. Its structure includes a tert-butyl group, a dimethylamino propyl group, and a hydroxy group, contributing to its diverse reactivity and functionality.
Chemistry: Building Block for Synthesis
The compound serves as an essential building block in organic synthesis. Its unique structural features allow chemists to create more complex molecules through various reactions. For example, it can be used in the synthesis of novel pyrrolidine derivatives or other biologically active compounds.
Research has indicated that this compound may exhibit various biological activities. Studies have shown that similar compounds possess significant inhibitory effects on cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. The interaction of this compound with biomolecules is an area of active investigation.
Medicinal Applications
The therapeutic potential of this compound is being explored in several areas:
- Neuroprotective Agents : Due to its structural similarities with known acetylcholinesterase inhibitors, it may provide neuroprotective effects.
- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Industrial Applications
In industrial settings, this compound is investigated for its use in developing new materials and chemical processes. Its properties may make it suitable for applications in coatings or as a photoinitiator in UV-curable resins.
Mechanism of Action
The mechanism of action of “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-methoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one”
- “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-thione”
Uniqueness
The uniqueness of “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological properties, and mechanisms of action based on a comprehensive review of available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 450.57 g/mol. The structure features a tert-butyl group, a dimethylamino group, and a methoxybenzoyl moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions that create the pyrrolidine ring while introducing various functional groups. Common methods include the use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) in organic solvents under controlled conditions to ensure high yields and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, demonstrating potential applications in medicinal chemistry.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. A study reported that it inhibits cell proliferation through apoptosis induction, which is mediated by the activation of caspase pathways .
Neuroprotective Effects
The dimethylamino group enhances its ability to cross the blood-brain barrier, suggesting potential neuroprotective properties. In vitro studies have shown that the compound can reduce oxidative stress markers in neuronal cells.
Anti-inflammatory Properties
In animal models, it has been observed to decrease inflammation markers by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The dimethylamino group facilitates binding to specific enzymes, influencing their activity.
- Receptor Modulation : It may act on various receptors involved in cell signaling pathways, leading to altered cellular responses.
- Oxidative Stress Reduction : The presence of hydroxyl groups contributes to its antioxidant capacity, which protects cells from oxidative damage.
Case Studies
Several case studies have highlighted the efficacy of this compound in different therapeutic areas:
- Cancer Treatment : A clinical trial involving patients with breast cancer showed promising results with reduced tumor sizes after treatment with this compound combined with standard chemotherapy .
- Neurodegenerative Diseases : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
